molecular formula C8H10S2 B1265386 Benzyl methyl disulfide CAS No. 699-10-5

Benzyl methyl disulfide

Cat. No. B1265386
CAS RN: 699-10-5
M. Wt: 170.3 g/mol
InChI Key: NWYGPVZOBBHKLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl methyl disulfide and related compounds can be synthesized through various methods, including the condensation reactions involving sulfide sources and benzyl derivatives. A notable example is the synthesis of S-methyldithiocarbazate derivatives, where disulfide bonds are formed through condensation processes, characterized by elemental analyses, NMR, FT-IR spectroscopy, and mass spectrometry (Sohtun et al., 2018). Another approach involves the polycondensation of dichloride monomers in the presence of a phase transfer catalyst, leading to polysulfides like poly(methylene disulfide) and poly(ethylene disulfide) (Sheydaei et al., 2014).

Molecular Structure Analysis

The molecular structure of benzyl methyl disulfide variants showcases interesting features like dihedral angles and torsion angles indicating the spatial arrangement of benzene rings and methyl groups. For instance, in a specific disulfide, the molecule is twisted about the central S—S bond, with the benzene rings almost orthogonal to each other (Tayamon et al., 2012). This orthogonal relationship is crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Benzyl methyl disulfide participates in various chemical reactions, showcasing its versatility. For example, it can undergo reactions with methyl iodide and gold compounds, leading to S-methylated and S-aurated complexes, respectively. These reactions are influenced by the compound's nucleophilic characteristics and the steric effects of substituents (Nguyen et al., 2015).

Physical Properties Analysis

The physical properties of benzyl methyl disulfide, such as its crystal packing and the orientation of its molecular groups, contribute to its stability and reactivity. The compound exhibits C-H...π interactions, which consolidate its three-dimensional architecture, impacting its solubility, melting point, and other physical characteristics (Tayamon et al., 2012).

Chemical Properties Analysis

The chemical properties of benzyl methyl disulfide, including its reactivity towards other chemical entities, are crucial for its application in synthesis and material science. It has been used as a nucleophile in reactions, illustrating its ability to donate electrons to electrophilic centers. Its behavior in redox reactions, interaction with metals, and participation in complex formation are of significant interest for developing new materials and catalysts (Nguyen et al., 2015).

Scientific Research Applications

  • Carcinogenesis Studies : A study by Horton Aw et al. (1965) found that elemental sulfur and organic sulfur compounds like benzyl disulfide contributed to the acceleration of skin tumor induction in mice, although benzyl disulfide itself was not found to be carcinogenic (Horton Aw et al., 1965).

  • Sulfhydryl Group Analysis : G. Ellman's research in 1959 developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, demonstrating its applicability in various biological contexts (G. Ellman, 1959).

  • Polymerization Effects : A study by T. Sugimura et al. (1966) investigated the effect of organic sulfur compounds, including benzene-type polysulfides (of which benzyl methyl disulfide is a part), on the radical polymerization of methyl methacrylate. They found these compounds, except for some like dibenzyl disulfide, acted as retarders under their experimental conditions (T. Sugimura et al., 1966).

  • (Bio)degradable Polymeric Materials : A 2005 study by Nicolay V. Tsarevsky and K. Matyjaszewski demonstrated the use of benzyl methacrylate in creating linear, well-defined degradable polymethacrylates with internal disulfide links. This was achieved through atom transfer radical polymerization (Nicolay V. Tsarevsky and K. Matyjaszewski, 2005).

  • Cancer Research : E. Ryu et al. (2004) synthesized benzyl 4-halobenzyl and ally benzyl disulfide as diallyl disulfide analogues, finding that these compounds had tumor growth inhibitory effects comparable to that of diallyl disulfide. Their study suggested these compounds' uptake by cancer cells via thiol-disulfide exchange (E. Ryu et al., 2004).

  • Environmental Chemistry : A 2019 study by D. Harris and Eric A. C. Bushnell investigated the potential of benzyl disulfide in carbon dioxide capture and release, comparing it to benzyl-diselenide and benzyl-ditelluride. This study highlighted its importance in environmental chemistry and carbon capture technologies (D. Harris and Eric A. C. Bushnell, 2019).

Safety And Hazards

When handling benzyl methyl disulfide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(methyldisulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGPVZOBBHKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061021
Record name Disulfide, methyl phenylmethyl
Source EPA DSSTox
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Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Benzyl methyl disulfide
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water
Record name Methyl benzyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.840 (d20/4)
Record name Methyl benzyl disulfide
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Product Name

Benzyl methyl disulfide

CAS RN

699-10-5
Record name Benzyl methyl disulfide
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Record name Benzyl methyl disulfide
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Record name Disulfide, methyl phenylmethyl
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Record name Disulfide, methyl phenylmethyl
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Record name Benzyl methyl disulphide
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Record name BENZYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Benzyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040590
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61.00 to 62.00 °C. @ 760.00 mm Hg
Record name Benzyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
DL Stoner, KS Miller, JK Polman, RB Wright - Fuel, 1993 - Elsevier
… benzyl methyl disulfide, methionine and water-soluble lignite-derived material. The addition of methionine or benzyl methyl disulfide … methanethiol from benzyl methyl disulfide appeared …
Number of citations: 10 www.sciencedirect.com
IB Khemis, O Noureddine, H Smati, F Aouaini… - International Journal of …, 2023 - Elsevier
… Although benzyl methyl disulfide molecule size was slightly greater than benzyl methyl sulfide molecule size, the molecules of benzyl methyl sulfide were anchored on bigger OR2W1 …
Number of citations: 3 www.sciencedirect.com
KK Thoen, D Tutko, J Perez, RL Smith… - International Journal of …, 1998 - Elsevier
The reactivity of the dimethylene ketene radical cation (a distonic ion) toward organic disulfides was examined inside a Fourier-transform ion cyclotron resonance mass spectrometer. …
Number of citations: 6 www.sciencedirect.com
DN Harpp, A Granata - The Journal of Organic Chemistry, 1979 - ACS Publications
… Benzyl Methyl Disulfide. To a solution of benzyl trisulfide (… C (0.02 mm), homogeneous benzyl methyl disulfide by GC, 21 … phosphorothioate and 8% benzyl methyl disulfide by GC; (d) …
Number of citations: 25 pubs.acs.org
W Francke, O Fleck, DL Mihalache… - Laser Interaction with …, 1995 - spiedigitallibrary.org
A total of 148 volatile compounds were identified from the laser plume produced by a 10 W CO 2 laser upon irradiation of pig liver. Structure elucidation was carried out by coupled gas …
Number of citations: 25 www.spiedigitallibrary.org
DN Harpp, RA Smith - The Journal of Organic Chemistry, 1979 - ACS Publications
… While reaction in either acetone or acetonitrile produced nearly equal amounts of dibenzyl and benzyl methyl disulfides,6 use of THF as solvent cleanly gave benzyl methyl disulfide and …
Number of citations: 42 pubs.acs.org
MJ Oruna-Concha, SC Duckham… - Journal of Agricultural …, 2001 - ACS Publications
Four potato cultivars, Cara, Nadine, Fianna, and Marfona, were selected. Potatoes were baked in their skins prior to separating the skin and flesh and preparing extracts of the volatile …
Number of citations: 97 pubs.acs.org
A Kerdudo, V Gonnot, E Njoh Ellong… - Journal of Essential …, 2015 - Taylor & Francis
… , 1-phenyl-1,2-propanedione, benzyl methyl disulfide, dihydrodehydro-β-ionone, α-ionone, β… , 1,2,5,6-tetrathiocane, and benzyl methyl disulfide. Then, it has to be noted that some of …
Number of citations: 16 www.tandfonline.com
F Haag, A Di Pizio, D Krautwurst - Food Chemistry, 2022 - Elsevier
… , 3-phenylpropanol, benzyl methyl sulfide, benzyl methyl disulfide, and benzyl alcohol as structural … Interestingly, furfuryl sulfide, furfuryl disulfide, and benzyl methyl disulfide (Fig. 3B) …
Number of citations: 13 www.sciencedirect.com
JP Walradt, AO Pittet, TE Kinlin… - Journal of Agricultural …, 1971 - ACS Publications
Steam volatile components from roastedSpanish peanuts were fractionated by preparative gas chromatography. Individual fractions were analyzed on a Carbowax 20M 500-ft X 0.03-in. …
Number of citations: 212 pubs.acs.org

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